Cas no 2137090-05-0 (N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide)

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide structure
2137090-05-0 structure
Product name:N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide
CAS No:2137090-05-0
MF:C13H24N2O2
MW:240.341863632202
CID:5921584
PubChem ID:165470176

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide
    • N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}butanamide
    • EN300-768554
    • N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
    • 2137090-05-0
    • 2138515-53-2
    • EN300-1084991
    • Inchi: 1S/C13H24N2O2/c1-2-3-12(16)15-11-4-6-13(7-5-11)10-14-8-9-17-13/h11,14H,2-10H2,1H3,(H,15,16)
    • InChI Key: PMUMRHULFQNFDK-UHFFFAOYSA-N
    • SMILES: O1CCNCC21CCC(CC2)NC(CCC)=O

Computed Properties

  • Exact Mass: 240.183778013g/mol
  • Monoisotopic Mass: 240.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.4Ų

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1084991-1.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0
1.0g
$1857.0 2023-07-11
Enamine
EN300-1084991-10.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0
10.0g
$7988.0 2023-07-11
Enamine
EN300-1084991-5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
5g
$5387.0 2023-10-27
Enamine
EN300-1084991-10g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
10g
$7988.0 2023-10-27
Enamine
EN300-1084991-5.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0
5.0g
$5387.0 2023-07-11
Enamine
EN300-1084991-0.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
0.5g
$1783.0 2023-10-27
Enamine
EN300-1084991-2.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
2.5g
$3641.0 2023-10-27
Enamine
EN300-1084991-0.25g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
0.25g
$1708.0 2023-10-27
Enamine
EN300-1084991-0.1g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
0.1g
$1635.0 2023-10-27
Enamine
EN300-1084991-0.05g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]butanamide
2137090-05-0 95%
0.05g
$1560.0 2023-10-27

Additional information on N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylbutanamide

N-(6r,9r)-1-Oxa-4-Azaspiro[5.5]Undecan-9-Ylbutanamide: A Comprehensive Overview

The compound N-(6r,9r)-1-Oxa-4-Azaspiro[5.5]Undecan-9-Ylbutanamide (CAS No. 2137090-05-0) is a fascinating molecule with significant potential in the field of organic chemistry and drug discovery. This spirocyclic amide derivative has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its pharmacological properties.

The spirocyclic framework of this compound is a defining feature, comprising a spiro junction connecting two rings: a five-membered ring and a six-membered ring. The presence of an oxygen atom in the five-membered ring (as part of the 1-oxa group) and a nitrogen atom in the six-membered ring (as part of the 4-aza group) introduces significant stereochemical complexity. The stereochemistry at positions 6 and 9 (both in the R configuration) plays a crucial role in determining the compound's physical and chemical properties.

Recent studies have highlighted the importance of spirocyclic amides in medicinal chemistry, particularly due to their ability to modulate protein-protein interactions (PPIs). These interactions are often challenging to target with conventional small-molecule inhibitors, but spirocyclic structures offer a unique platform for designing molecules that can disrupt or stabilize specific PPIs. The N-(6r,9r)-1-Oxa-4-Azaspiro[5.5]Undecan-9-Ylbutanamide has been shown to exhibit potential in this regard, making it a valuable candidate for further exploration.

From a synthetic standpoint, the construction of this compound involves multi-step processes that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the spirocyclic core, followed by functionalization to introduce the butanamide group. Advanced techniques such as asymmetric catalysis and convergent synthesis have been employed to optimize the production of this compound.

In terms of biological activity, N-(6r,9r)-1-Oxa-4-Azaspiro[5.5]Undecan-9-Ylbutanamide has demonstrated intriguing properties in preclinical models. For instance, it has been evaluated for its ability to inhibit certain kinases and modulate cellular signaling pathways. These findings underscore its potential as a lead compound for drug development programs targeting various therapeutic areas, including oncology and inflammation.

Moreover, recent research has focused on understanding the stereochemical influence on the compound's bioactivity. By synthesizing and comparing different stereoisomers, scientists have gained insights into how the spatial arrangement of atoms affects binding affinity and selectivity. This knowledge is invaluable for fine-tuning the molecule's properties to enhance its therapeutic potential.

In conclusion, N-(6r,9r)-1-Oxa-4-Azaspiro[5.5]Undecan-9-Ylbutanamide represents a compelling example of how complex molecular architectures can be leveraged to address challenging targets in drug discovery. With ongoing research unraveling its mechanisms of action and optimizing its pharmacokinetic profile, this compound holds promise for advancing into clinical development.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.